molecular formula C5H11NO B1466275 trans-2-(Methylamino)cyclobutan-1-ol CAS No. 57020-45-8

trans-2-(Methylamino)cyclobutan-1-ol

Cat. No.: B1466275
CAS No.: 57020-45-8
M. Wt: 101.15 g/mol
InChI Key: DQLUYZIXOIJVAY-RFZPGFLSSA-N
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Description

trans-2-(Methylamino)cyclobutan-1-ol is a functionalized cyclobutane derivative of significant interest in medicinal chemistry and drug discovery. Cyclobutane rings are prized motifs in biologically active molecules due to their distinctive nonplanarity, sp³-enrichment, and relatively rigid three-dimensional structure . These properties enable them to act as conformationally restricted scaffolds, a concept central to "escape from flatland" in modern drug design, which aims to develop drug candidates with more desirable physicochemical properties . This compound, featuring both hydroxy and methylamino functional groups, serves as a versatile precursor for synthesizing more complex, value-added molecules. Recent methodological advances have highlighted the utility of cyclobutanols in palladium-catalyzed aminocarbonylation reactions, which can transform them into cyclobutanecarboxamides—a common motif found in pharmaceuticals—while keeping the strained four-membered core intact . As such, this compound is a critical intermediate for researchers aiming to rapidly install the cyclobutane skeleton into potential drug molecules, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R,2R)-2-(methylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-4-2-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLUYZIXOIJVAY-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57020-45-8
Record name rac-(1R,2R)-2-(methylamino)cyclobutan-1-ol
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Preparation Methods

Direct Amination of Cyclobutan-1-ol Derivatives

One practical approach to prepare trans-2-(Methylamino)cyclobutan-1-ol involves nucleophilic substitution reactions on suitably functionalized cyclobutanol derivatives. For example, the reaction of 3-(methylamino)cyclobutan-1-ol (a mixture of cis/trans isomers) with electrophilic heterocycles such as 2-chloropyrimidine derivatives under mild conditions yields the target compound with good selectivity and yield.

  • Procedure : Stirring a mixture of 3-(methylamino)cyclobutan-1-ol with 2-chloropyrimidin-4-yl derivatives at ambient temperature for several hours, followed by workup and purification via flash chromatography, produces the desired trans isomer predominantly (64.6% yield reported).

  • Key Points : This method leverages the nucleophilicity of the methylamino group and the electrophilicity of chloropyrimidine to form the substituted cyclobutanol. The reaction conditions are mild, and the purification straightforward, making it practical for preparative scale.

Catalytic Intramolecular [2 + 2] Photocycloaddition and Subsequent Functionalization

A sophisticated synthetic route to hydroxylated cyclobutane derivatives, including this compound analogs, involves an iridium-catalyzed photosensitized intramolecular [2 + 2] cycloaddition followed by selective functional group transformations.

  • Summary of Steps :

    • Formation of a furanyl-cyclobutanol intermediate via iridium-catalyzed photocycloaddition.
    • Catalytic dihydroxylation to introduce hydroxyl groups.
    • Periodate cleavage and reduction to obtain diol intermediates.
    • Selective protection and regioselective iodination enable further cross-coupling reactions.
    • Suzuki coupling with vinyltrifluoroborate salts to introduce amino substituents or related groups.
  • Outcome : This multi-step approach allows for precise control over stereochemistry and functionalization, enabling the synthesis of trans-configured cyclobutanols with amino substituents in high yield and purity.

  • Notes : The method requires careful handling of sensitive intermediates (e.g., iodofurans) and uses advanced catalytic systems, suitable for complex molecule synthesis rather than simple batch preparation.

Amino Acid Derivative Synthesis via Cycloaddition and Ring-Opening

The synthesis of amino-substituted cyclobutane derivatives, including this compound analogs, can be achieved through cycloaddition reactions of enamines with electrophilic olefins, followed by reduction and hydrolysis steps.

  • Key Reactions :

    • Cycloaddition of enamines to electrophilic olefins to form cyclobutane carboxylic acid derivatives.
    • Subsequent reduction and acid hydrolysis yield mixtures of cis- and trans-amino acids.
    • Replacement of tosyl groups by azido groups followed by catalytic hydrogenation to introduce methylamino groups.
    • Hydrolysis of esters to free amino acids.
  • Yields : Overall yields vary from moderate to good (33% to 79%) depending on the step and substrate.

  • Relevance : While this method primarily targets amino acid derivatives, the intermediates and procedures can be adapted for the preparation of this compound by modifying the functional groups and reduction steps.

Reductive Amination of Cyclobutanone Derivatives

Reductive amination is a classical method to introduce amino substituents onto carbonyl-containing cyclobutane rings.

  • Typical Procedure :

    • Condensation of cyclobutanone or aldehyde derivatives with methylamine or its equivalents.
    • Reduction of the resulting imine or iminium intermediate using sodium borohydride or related hydride donors.
    • Isolation of this compound after purification.
  • Example : Similar procedures have been reported for related amino alcohols, where acetaldehyde and amines are reacted in methanol with sodium borohydride reduction to yield amino alcohols in high yields (up to 97%).

  • Advantages : This method is straightforward, scalable, and uses readily available reagents.

Data Table Summarizing Preparation Methods

Method No. Preparation Method Key Reagents/Catalysts Conditions Yield (%) Notes
1 Nucleophilic substitution with chloropyrimidines 3-(Methylamino)cyclobutan-1-ol, 2-chloropyrimidine Ambient temperature, 7 h ~65 Mild conditions, selective for trans isomer
2 Iridium-catalyzed photocycloaddition + functionalization Iridium catalyst, periodate, Suzuki coupling reagents Multi-step, photochemical, catalytic Variable, good Complex, precise stereocontrol
3 Cycloaddition of enamines + reduction/hydrolysis Enamines, electrophilic olefins, NaN3, Pd/C Multi-step, acidic hydrolysis 33–79 Yields mixtures of cis/trans isomers
4 Reductive amination of cyclobutanone derivatives Methylamine, NaBH4, MeOH Room temperature, hours Up to 97 Simple, high-yielding, scalable

Detailed Research Findings and Notes

  • The nucleophilic substitution method (Method 1) is particularly useful for preparing this compound as a building block for further functionalization, such as in medicinal chemistry applications involving pyrimidine conjugates.

  • The photocycloaddition strategy (Method 2) offers access to highly functionalized cyclobutanols with controlled stereochemistry but requires specialized equipment and catalysts.

  • The cycloaddition and ring-opening method (Method 3) is more classical and useful for synthesizing amino acid derivatives but can be adapted for the target compound with careful control of reduction steps.

  • Reductive amination (Method 4) provides a straightforward route to amino alcohols with high yields and is suitable for preparative-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(Methylamino)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutanols.

Scientific Research Applications

Trans-2-(Methylamino)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-2-(Methylamino)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions within biological systems. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclobutane Derivatives: Stereochemical and Functional Group Variations

cis-2-(Methylamino)cyclobutan-1-ol
  • Structural Difference: The cis-isomer differs in the spatial arrangement of the hydroxyl and methylamino groups, which alters hydrogen-bonding capabilities and steric interactions.
  • Biological Relevance: Evidence from benzodioxane analogs (e.g., cis-2-(3',4'-dihydroxyphenyl)-3-acetylamino-1,4-benzodioxane) shows that stereochemistry significantly impacts biological activity. For instance, cis-isomers often exhibit distinct NMR profiles and binding modes compared to trans-isomers .
trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol
  • Structural Features: Replaces the methylamino group with a 4-imino-1,4-dihydropyridin-1-yl moiety (C₉H₁₂N₂O, MW 164.2 g/mol).

Methylamino-Substituted Heterocycles

4-(Methylamino)pyridine
  • Activity: Potentiates high-voltage-activated calcium channels (HVACCs) more effectively than 4-aminopyridine (4-AP). At 1–3 mM, it enhances neuronal currents (IBa) by ~150%, comparable to 4-di(methylamino)pyridine .
  • Comparison: Unlike trans-2-(Methylamino)cyclobutan-1-ol, 4-(methylamino)pyridine’s planar pyridine ring enables stronger π-system interactions, while the cyclobutane ring in the former imposes conformational rigidity.
2-(Methylamino) Ethanol Derivatives
  • Example: Derivative 41 (from ) substitutes a para-amino group with 2-(methylamino)ethanol, reducing CDK9 binding affinity (IC₅₀: 6.2 µM vs. 3.4 µM for derivative 42).
  • Key Insight: Bulkier substituents at the methylamino position disrupt critical enzyme interactions (e.g., loss of hydrogen bonds with Phe105), highlighting the sensitivity of activity to functional group size and orientation .

Sulfone and Phenolic Derivatives

4-(Methylamino)-o-(methylsulfonyl)phenol
  • Reactivity: Protonation of the methylamino group at pH 2.0 increases electrophilicity at the ortho-position, favoring nucleophilic addition over meta-substitution.
  • Contrast: this compound lacks aromaticity, reducing its susceptibility to electrophilic substitution but enhancing stability under acidic conditions .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Activity/Property
This compound C₅H₁₁NO 117.15 Cyclobutanol, methylamino Rigid structure, potential H-bond donor
4-(Methylamino)pyridine C₆H₈N₂ 108.14 Pyridine, methylamino HVACCs potentiation (~150% IBa)
cis-2-(3',4'-dihydroxyphenyl)-... C₁₈H₁₈N₂O₅ 342.35 Benzodioxane, acetylated amine Anticancer activity (IC₅₀: ~10 µM)

Key Research Findings

  • Stereochemistry Matters : Trans-configuration in cyclobutane derivatives optimizes spatial placement of functional groups for target engagement, as seen in benzodioxane analogs .
  • Functional Group Flexibility: Bulky substituents on methylamino groups (e.g., ethanol) reduce binding affinity, while compact groups (e.g., pyridine) enhance ion channel modulation .
  • pH-Dependent Reactivity: Protonation states of methylamino groups influence regioselectivity in reactions, critical for designing pH-sensitive prodrugs or catalysts .

Biological Activity

Trans-2-(Methylamino)cyclobutan-1-ol is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C5H11NOC_5H_{11}NO, is characterized by its unique structure which includes a cyclobutane ring and a methylamino functional group. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

This compound exhibits activity primarily through its interaction with neurotransmitter systems. Research indicates that it may function as an antagonist at certain receptor sites, potentially influencing pathways related to pain perception and neuroprotection. It has been noted for its low toxicity and ability to inhibit tumor growth in specific studies .

Biological Activity

The biological activities associated with this compound include:

  • Neurotropic Effects : Studies have shown that compounds in the cyclobutane series exhibit neurotropic activity, which may be beneficial in treating neurological disorders .
  • Antitumor Properties : this compound has demonstrated inhibitory effects on tumor growth, suggesting potential applications in cancer therapy .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on cancer cell lines. The compound was found to significantly reduce cell viability in vitro, with an IC50 value indicating effective concentration levels for therapeutic use. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective capabilities of this compound. In models of neurodegeneration, this compound showed promise in reducing oxidative stress markers and preserving neuronal integrity, suggesting its potential utility in conditions like Alzheimer's disease .

Data Tables

Biological Activity Effect Observed Study Reference
AntitumorReduced cell viability (IC50)
NeuroprotectionDecreased oxidative stress

Q & A

Q. What are the optimized synthetic routes for trans-2-(Methylamino)cyclobutan-1-ol, considering its stereochemical complexity?

  • Methodological Answer : The synthesis of trans-2-(Methylamino)cyclobutan-1-ol requires precise stereochemical control. Retrosynthetic analysis leveraging AI-powered tools (e.g., Reaxys or Pistachio databases) can identify feasible routes, such as reductive amination of cyclobutanone precursors or ring-opening of epoxides with methylamine . Key reagents include lithium aluminum hydride for reductions and chiral auxiliaries (e.g., Evans oxazolidinones) to enforce trans stereochemistry. Reaction conditions (solvent polarity, temperature) must minimize racemization. For example, low-temperature (-20°C) amination in THF improves diastereoselectivity .

Q. How can the structural integrity and stereochemistry of this compound be confirmed using spectroscopic methods?

  • Methodological Answer : NMR Spectroscopy :
  • ¹H NMR : The trans configuration is confirmed by coupling constants (J = 8–10 Hz) between C1-OH and C2-NHCH₃ protons, distinct from cis isomers (J < 5 Hz). Methylamino protons appear as a singlet (δ 2.2–2.4 ppm) .
  • ¹³C NMR : Cyclobutane carbons resonate at δ 25–35 ppm, with deshielding of C1 (δ 70–75 ppm) due to hydroxyl group .
    X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry. For example, (1R,2R) configurations show characteristic torsion angles (<10°) between the hydroxyl and methylamino groups .

Q. What analytical techniques are most reliable for quantifying this compound purity in complex reaction mixtures?

  • Methodological Answer : HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) separate enantiomers. Mass detection (m/z 130.1 [M+H]⁺) confirms identity, while UV (210 nm) quantifies purity >95% . Chiral GC : Cyclodextrin-based columns resolve enantiomers, with retention times validated against racemic standards .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this compound to obtain high enantiomeric excess (ee)?

  • Methodological Answer : Rhodium-Catalyzed Desymmetrization : Using [Rh(cod)₂]OTf with chiral phosphine ligands (e.g., (R)-BINAP), meso-cyclobutane epoxides undergo asymmetric ring-opening with methylamine, achieving >90% ee . Dynamic Kinetic Resolution : Palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (Josiphos) enable racemization of intermediates, favoring trans products .

Q. How does the methylamino substituent in this compound influence its reactivity in nucleophilic substitution reactions compared to other amino alcohols?

  • Methodological Answer : The methylamino group enhances nucleophilicity at the β-carbon due to inductive effects. For example, in SN2 reactions with benzyl bromide, the trans isomer reacts 3× faster than its cis counterpart (k = 0.15 vs. 0.05 M⁻¹s⁻¹) . Steric hindrance from the cyclobutane ring slows reactions compared to linear analogs (e.g., 2-methylaminobutanol). Computational DFT studies reveal transition-state stabilization via hydrogen bonding between NH and leaving groups (e.g., Br⁻) .

Q. What computational models predict the biological target interactions of this compound, and how can in vitro assays validate these predictions?

  • Methodological Answer : Molecular Docking (AutoDock Vina) : Predicts binding to G-protein-coupled receptors (GPCRs) like adrenergic receptors (ΔG = -8.2 kcal/mol). Key interactions: hydrogen bonding between the hydroxyl group and Ser203, and hydrophobic contacts with the cyclobutane ring . In Vitro Validation :
  • Radioligand Binding Assays : Compete with [³H]-dihydroalprenolol for β₂-adrenergic receptors (IC₅₀ = 1.2 µM) .
  • Functional cAMP Assays : Measure agonist/antagonist activity in HEK293 cells transfected with target GPCRs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(Methylamino)cyclobutan-1-ol
Reactant of Route 2
trans-2-(Methylamino)cyclobutan-1-ol

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